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Compound of Interest

Compound Name: Buprofezin (Standard)

Cat. No.: B10780566 Get Quote

These application notes provide detailed protocols for researchers, scientists, and drug

development professionals on the development and application of immunoassays for the rapid

detection of the insecticide buprofezin. The focus is on two primary methods: an indirect

competitive enzyme-linked immunosorbent assay (ic-ELISA) for quantitative analysis and a

gold immunochromatography assay (GICA) for rapid screening.

Application Note 1: Quantitative Detection of
Buprofezin using Indirect Competitive ELISA (ic-
ELISA)
Introduction
Buprofezin is an insect growth regulator used to control various pests in agriculture.[1]

Monitoring its residue levels in food products is crucial for ensuring food safety.[2][3] While

traditional methods like gas chromatography (GC) and high-performance liquid

chromatography (HPLC) are sensitive and accurate, they can be time-consuming and require

expensive equipment.[3] Immunoassays, such as the indirect competitive ELISA (ic-ELISA),

offer a high-throughput, sensitive, and cost-effective alternative for the quantitative detection of

buprofezin residues in various matrices, including tea.[2][3]

Principle of the Assay
The ic-ELISA for buprofezin is based on the principle of competition between the free

buprofezin in the sample and a buprofezin-protein conjugate (coating antigen) for a limited
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number of specific anti-buprofezin monoclonal antibodies. The microplate wells are coated with

the buprofezin conjugate. When the sample containing buprofezin and the primary antibody are

added, the free buprofezin competes with the coated antigen to bind to the antibody. A higher

concentration of buprofezin in the sample results in less antibody binding to the coated antigen,

leading to a weaker signal. The signal is generated by a secondary antibody conjugated to an

enzyme (like HRP), which catalyzes a colorimetric reaction. The intensity of the color is

inversely proportional to the concentration of buprofezin in the sample.
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Figure 1: Principle of Indirect Competitive ELISA for Buprofezin.

Quantitative Data Summary
The performance of the developed ic-ELISA for buprofezin detection is summarized below. The

data is based on the use of a specific monoclonal antibody (mAb-19F2).
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Parameter Value Matrix Reference

Monoclonal Antibody

(mAb-19F2)

Subtype IgG1 N/A [2]

IC50 (50% Inhibitory

Concentration)
1.8 ng/mL Buffer [2][3]

Linear Range (IC20-

IC80)
0.6 - 5.4 µg/L Buffer [2][3]

Cross-Reactivity with

29 other pesticides
< 0.18% N/A [2][3]

ic-ELISA Performance

in Tea Samples

IC50 12.9 ng/mL Green Tea [2]

IC50 5.65 ng/mL Black Tea [2]

Recovery Rate 92.4% - 101.0% Spiked Tea Samples [2]

Relative Standard

Deviation (RSD)
2.1% - 4.8% Spiked Tea Samples [2]

Protocol 1: Indirect Competitive ELISA (ic-ELISA) for
Buprofezin
Materials and Reagents

Anti-buprofezin monoclonal antibody (e.g., mAb-19F2)

Buprofezin-protein conjugate (coating antigen, e.g., Buprofezin-OVA)

HRP-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)

Buprofezin standard

96-well microplates
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Coating Buffer (e.g., 0.05 M carbonate buffer, pH 9.6)

Phosphate Buffered Saline (PBS)

Washing Buffer (PBST: PBS with 0.05% Tween-20)

Blocking Buffer (e.g., 5% skim milk in PBS)

Substrate Solution (e.g., TMB)

Stop Solution (e.g., 2 M H₂SO₄)

Microplate reader (450 nm)

Experimental Protocol
Coating:

Dilute the coating antigen to an optimal concentration (e.g., 0.25 µg/mL) in Coating Buffer.

Add 100 µL of the diluted coating antigen to each well of the 96-well microplate.

Incubate overnight at 4°C.

Washing:

Wash the plate three times with Washing Buffer (PBST).

Blocking:

Add 200 µL of Blocking Buffer to each well.

Incubate for 2 hours at 37°C.

Wash the plate three times with Washing Buffer.

Competitive Reaction:

Prepare a serial dilution of buprofezin standard or the sample extract.
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Add 50 µL of the standard/sample to each well.

Immediately add 50 µL of the diluted anti-buprofezin monoclonal antibody to each well.

Incubate for 30 minutes at 37°C.

Secondary Antibody Incubation:

Wash the plate three times with Washing Buffer.

Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

Incubate for 30 minutes at 37°C.

Signal Development:

Wash the plate five times with Washing Buffer.

Add 100 µL of TMB Substrate Solution to each well.

Incubate for 15 minutes at 37°C in the dark.

Stopping and Reading:

Add 50 µL of Stop Solution to each well to stop the reaction.

Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

Calculate the percentage of inhibition for each standard and sample using the formula:

Inhibition (%) = [1 - (A_sample / A_blank)] * 100, where A_sample is the absorbance of the

sample/standard and A_blank is the absorbance of the blank (zero standard).

Plot a standard curve of inhibition percentage versus the logarithm of the buprofezin

concentration.

Determine the concentration of buprofezin in the samples by interpolating their inhibition

values from the standard curve.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10780566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application Note 2: Rapid Screening of Buprofezin
using Gold Immunochromatography Assay (GICA)
Introduction
For rapid, on-site screening of buprofezin residues, the Gold Immunochromatography Assay

(GICA), also known as a lateral flow assay, is an ideal method.[2][4] This technique is simple to

use, provides results within minutes, and does not require any specialized equipment, making it

suitable for field testing and preliminary screening of a large number of samples.[4][5]

Principle of the Assay
The GICA for buprofezin is a competitive immunoassay. The test strip contains a sample pad, a

conjugate pad, a nitrocellulose membrane with a test line (T-line) and a control line (C-line),

and an absorption pad. The conjugate pad contains colloidal gold nanoparticles conjugated

with an anti-buprofezin monoclonal antibody. The T-line is coated with a buprofezin-protein

conjugate, and the C-line is coated with a secondary antibody (e.g., goat anti-mouse IgG).

When a sample is applied to the sample pad, it migrates to the conjugate pad, where any

buprofezin present in the sample will bind to the gold-antibody conjugate. As the sample

mixture flows along the nitrocellulose membrane, it reaches the T-line. If the sample is free of

buprofezin, the gold-antibody conjugate will bind to the buprofezin conjugate on the T-line,

resulting in a visible red line. If buprofezin is present in the sample, it will occupy the binding

sites of the gold-antibody conjugate, preventing it from binding to the T-line. This results in a

weaker or absent T-line. The C-line should always appear, indicating that the strip is working

correctly.
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Figure 2: Workflow and Principle of the Gold Immunochromatography Assay.
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Quantitative Data Summary
Parameter Value Matrix Reference

GICA Performance

Limit of Detection

(LOD)
500 ng/mL Tea Samples [2]

Limit of Quantitation

(LOQ, IC20)
16.8 ng/mL Tea Samples [2]

Cross-Reactivity

No cross-reactivity

with neonicotinoid

pesticides

N/A [2]

Recovery Rate 83.6% - 92.2% Spiked Tea Samples [2]

Relative Standard

Deviation (RSD)
5.3% - 12.6% Spiked Tea Samples [2]

Analysis Time ~15 minutes N/A [5]

Protocol 2: Gold Immunochromatography Assay
(GICA) for Buprofezin
Materials and Reagents

Buprofezin GICA test strips

Sample extraction solution (e.g., acetonitrile)

Pipettes and tips

Vials for sample preparation

Experimental Protocol
Sample Preparation:
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Extract buprofezin from the sample matrix (e.g., tea) using an appropriate solvent like

acetonitrile, following a validated procedure (e.g., GB-23200.121–2021).[3]

The supernatant may require drying and re-dissolving in a buffer compatible with the

assay.[1]

Assay Procedure:

Remove the GICA test strip from its sealed pouch and place it on a flat, dry surface.

Using a pipette, apply a specified volume of the prepared sample extract (e.g., 100 µL) to

the sample pad of the test strip.

Allow the sample to migrate along the strip.

Result Interpretation:

Read the results visually within a specified time frame (e.g., 5-10 minutes).

Negative Result: Two distinct colored lines appear, one at the control line region (C) and

one at the test line region (T).

Positive Result: Only one colored line appears at the control line region (C), or the test line

(T) is significantly fainter than the control line.

Invalid Result: No line appears at the control line region (C). The assay is invalid, and the

sample should be re-tested with a new strip.

Logical Workflow for Immunoassay Development
The development of a robust immunoassay for buprofezin involves several key stages, from

hapten design to assay validation.
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Figure 3: Logical Workflow for Buprofezin Immunoassay Development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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